molecular formula C23H19FN4OS2 B2527232 4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185142-00-0

4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2527232
CAS No.: 1185142-00-0
M. Wt: 450.55
InChI Key: JIGKHOKCEGEIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS 1185142-00-0) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and oncology research. It features a complex thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure, which is structurally analogous to purine bases, facilitating potential interactions with biological targets . The molecule is further functionalized with 4-ethylbenzyl and 4-fluorobenzylthio substituents, contributing to its unique physicochemical and binding properties . Compounds based on the thienotriazolopyrimidine scaffold have demonstrated promising antitumor activities in scientific studies . Research into similar analogs has shown that these molecules can act as potent inhibitors of key enzymatic drivers in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K) pathway . The inhibition of these targets disrupts critical cellular signaling processes related to proliferation and survival, making this class of compounds a valuable tool for investigating new anticancer strategies . This product is specifically intended for non-human research applications and is strictly not designed for diagnostic, therapeutic, or any form of human or veterinary use. Researchers can utilize this compound in various experimental settings, including in vitro cell-based assays, enzymatic inhibition studies, and as a lead structure for the further development of novel bioactive molecules. Its molecular formula is C23H19FN4OS2 and it has a molecular weight of 450.55 g/mol .

Properties

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS2/c1-2-15-3-5-16(6-4-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-7-9-18(24)10-8-17/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGKHOKCEGEIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C24_{24}H22_{22}N4_{4}OS2_{2}
  • Molecular Weight : 446.6 g/mol
  • CAS Number : 1223925-06-1

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant anticancer properties. For instance, derivatives of triazoles and thiazoles have shown effective inhibition against various cancer cell lines. A related compound demonstrated an IC50_{50} value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against T47D breast cancer cells .

Antimicrobial Activity

Compounds similar in structure have also been evaluated for their antimicrobial properties. Some thiazole derivatives have shown promising results against pathogenic bacteria and fungi. The biological evaluation of these compounds revealed that they possess antibacterial activity comparable to standard antibiotics like streptomycin .

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Antioxidant properties : Reducing oxidative stress in cells.

Study on Anticancer Effects

A study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of various triazole derivatives. Among these, a compound structurally related to our target showed notable cytotoxicity against multiple cancer cell lines and was suggested to act through apoptosis induction .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of thiazole and triazole derivatives. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Scientific Research Applications

The compound 4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential applications in various domains, particularly in drug discovery and development. This article explores its scientific research applications, biological activities, and relevant case studies.

Structure Analysis

The compound features a complex structure that includes:

  • A thieno-triazolo-pyrimidinone core.
  • Substituents that enhance its biological activity, such as the ethylbenzyl and fluorobenzyl groups.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit promising anticancer activities. For instance:

  • Case Study : A series of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and tested against various cancer cell lines (e.g., MDA-MB-231 and MCF-7). Compounds displayed IC50 values as low as 17.83 μM against MCF-7 cells compared to standard treatments like Cisplatin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Research Findings : Studies on triazolopyrimidines indicate that certain derivatives exhibited significant inhibition against bacterial strains. The presence of the thioether group is believed to enhance this activity by improving membrane permeability .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase effectively. This action is critical in managing postprandial glucose levels in diabetic patients .

Target Interactions

The mechanism of action involves structure-based drug design studies that identify important hydrogen bond interactions with specific amino acid residues. This enhances selectivity for target enzymes or receptors .

Biochemical Pathways

Some compounds have demonstrated biochemical and cellular potency against Janus kinase 2 (JAK2), which is significant in various signaling pathways related to cancer and inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for developing more effective derivatives. The presence of specific functional groups such as the fluorobenzyl thioether has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target enzymes or receptors .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits low IC50 values against cancer cell lines
AntimicrobialSignificant inhibition against bacterial strains
Enzyme InhibitionEffective α-glucosidase inhibition

Comparison with Similar Compounds

1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one

  • Structure: Shares a triazolo[4,3-a]pyrimidine core but incorporates a benzo(b)thieno ring system and a 6,7,8,9-tetrahydro substituent.
  • Key Differences : The absence of a sulfur-linked 4-fluorobenzyl group and the presence of a saturated bicyclic system reduce aromaticity compared to the target compound.
  • Activity : Exhibited promising biological activity comparable to standard references, likely due to enhanced lipophilicity from the isopropyl and methylphenyl groups .

7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (4f)

  • Structure: Differs in the substitution pattern (phenyl, methyl, and ethylcarboxylate groups) and the thieno[2,3-d] fused ring.

Analogues with Varied Heterocyclic Systems

Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones

  • Structure: Replaces the thieno ring with a pyrido system, altering electronic properties and hydrogen-bonding capacity.
  • Activity : Compounds with p-tolyl substituents demonstrated antitumor activity against MCF-7 and HepG2 cell lines, suggesting that the pyrido system enhances DNA intercalation or kinase inhibition .

1-Phenylthieno[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

  • Structure : Lacks the 4-ethylbenzyl and 4-fluorobenzylthio groups but retains the sulfur-linked thiophene ring.
  • Synthesis : Prepared via oxidative cyclization of hydrazones, a method distinct from the target compound’s likely pathway .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Substituents Molecular Weight Notable Properties
Target Compound Thieno[2,3-e]triazolo[4,3-a]pyrimidine 4-ethylbenzyl, 4-fluorobenzylthio 450.6 High lipophilicity (logP ~4.2 predicted)
Compound 4f Thieno[2,3-d]triazolo[4,3-a]pyrimidine Phenyl, ethylcarboxylate ~430 (estimated) Moderate solubility due to carboxylate
Pyrido Analogues Pyrido[2,3-d]triazolo[4,3-a]pyrimidine p-Tolyl, hydrazone derivatives ~400–450 Enhanced DNA binding affinity

Q & A

Q. What are the key synthetic pathways for constructing the thieno-triazolo-pyrimidinone core of this compound?

The core structure is typically synthesized via cyclocondensation reactions. A common method involves reacting thieno[2,3-d]pyrimidin-4(3H)-one derivatives with hydrazonoyl chlorides in chloroform under reflux with triethylamine as a catalyst . For example, hydrazonoyl chloride intermediates (e.g., chloro-(4-tolylhydrazono)-ethyl acetate) react with precursor thienopyrimidinones to form the triazolo ring. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid by-products like uncyclized intermediates .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assigns proton environments (e.g., ethylbenzyl CH2 groups at δ 2.5–3.0 ppm, fluorobenzyl aromatic protons at δ 7.0–7.5 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) functionalities .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and validates stereoelectronic effects .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products in multi-step syntheses?

  • Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .
  • Catalyst Screening : Triethylamine or p-toluenesulfonic acid (p-TSA) improves cyclization efficiency .
  • By-Product Monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like thioether formation .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological activity?

Substituent Effect on Activity Reference
4-Fluorobenzyl thioEnhances enzyme inhibition (e.g., kinase targets) due to electron-withdrawing effects
4-EthylbenzylImproves lipophilicity and membrane permeability
Thieno-triazolo coreCritical for binding to ATP pockets in kinases; modifications reduce affinity

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular Docking : Assess interactions with biological targets (e.g., kinase ATP-binding sites) using AutoDock or Schrödinger .
  • ADME Prediction : Tools like SwissADME estimate logP (~3.5), aqueous solubility (<10 µM), and CYP450 metabolism risks .
  • Bioavailability : QSAR models suggest moderate oral bioavailability (30–50%) due to high molecular weight (~500 Da) and rotatable bonds (>8) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
  • Formulation Adjustments : Nanoencapsulation or PEGylation improves plasma stability and half-life .
  • Dose Escalation Studies : Test higher doses in animal models to overcome efflux pump-mediated resistance .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification Complexity : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/dioxane mixtures) .
  • Yield Drop at Scale : Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazonoyl chloride to pyrimidinone) .
  • Regioselectivity Issues : Use directing groups (e.g., methoxy) to control triazolo ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.